Bisphenol A bis(2-hydroxyethyl)ether

Description

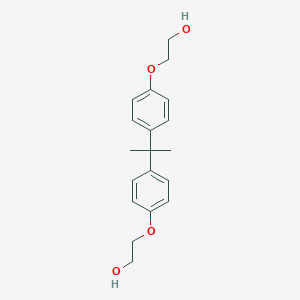

Structure

2D Structure

Properties

IUPAC Name |

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-19(2,15-3-7-17(8-4-15)22-13-11-20)16-5-9-18(10-6-16)23-14-12-21/h3-10,20-21H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAGPGQUHZVJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029204 | |

| Record name | Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901-44-0, 32492-61-8 | |

| Record name | 2,2′-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxylated bisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxyethyl)ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000901440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianol 22 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-isopropylidenebis(p-phenyleneoxy)diethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL A BIS(2-HYDROXYETHYL) ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89PE7BP9ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, also known as ethoxylated bisphenol A (BHE-BPA), is a derivative of bisphenol A (BPA) and a significant compound in various industrial and research applications. Its unique physicochemical properties, stemming from the addition of hydroxyethoxy groups, distinguish it from its parent compound and are crucial for understanding its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, detailed experimental protocols for their determination, and insights into its synthesis and potential biological interactions.

Physicochemical Properties

The fundamental physicochemical characteristics of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (CAS No: 901-44-0) are summarized in the table below. These properties are essential for predicting its reactivity, solubility, and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C19H24O4 | |

| Molecular Weight | 316.39 g/mol | |

| Melting Point | 112 °C | [1] |

| Boiling Point | 495.0 ± 45.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 253.1 ± 28.7 °C | |

| Water Solubility | Insoluble | [2] |

| Solubility in Organics | Soluble in benzene, toluene, and xylene | [2] |

| Appearance | White powder | [3] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of dry 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is finely powdered using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate, and the temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A sample of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

Procedure for Qualitative Solubility:

-

A small, accurately weighed amount of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is placed in a series of test tubes.

-

A known volume of different solvents (e.g., water, ethanol, acetone, toluene) is added to each test tube.

-

The mixtures are agitated using a vortex mixer for a set period.

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble based on visual inspection.

Procedure for Quantitative Solubility:

-

A saturated solution of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is prepared in a specific solvent at a constant temperature by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

The undissolved solid is removed by filtration or centrifugation.

-

A known volume of the clear, saturated solution is carefully transferred to a pre-weighed container.

-

The solvent is evaporated, and the mass of the remaining solute is determined.

-

The solubility is then calculated in terms of grams per liter (g/L) or moles per liter (mol/L).

Synthesis Workflow

2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane is typically synthesized via the reaction of bisphenol A with ethylene oxide.[4] The following diagram illustrates the general workflow for this synthesis.

Synthesis workflow for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Potential Biological Signaling Pathway

Due to its structural similarity to bisphenol A, 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane may exhibit similar endocrine-disrupting effects by interacting with estrogen receptors (ERα and ERβ). The diagram below illustrates the potential signaling pathway, based on the known mechanisms of BPA.[5][6]

Hypothesized estrogen receptor signaling pathway for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Disclaimer: The biological signaling pathway presented is a hypothetical model based on the known activity of the structurally similar compound, bisphenol A. Further research is required to definitively elucidate the specific molecular interactions and signaling cascades of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

References

- 1. 901-44-0(Bisphenol A Bis(2-hydroxyethyl) Ether) | Kuujia.com [kuujia.com]

- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 3. Specialty chemicals | Meisei Chemical Works, Ltd. [meisei-chem.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to BAPHEE (CAS 901-44-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(2-hydroxyethyl) ether (BAPHEE), identified by the CAS number 901-44-0, is an aromatic diol derived from Bisphenol A (BPA). Its chemical structure, featuring two hydroxyethyl ether groups attached to the bisphenol A backbone, imparts unique properties that make it a valuable intermediate in polymer chemistry and a subject of interest in toxicological and endocrine research. This technical guide provides a comprehensive overview of the core properties of BAPHEE, including its physicochemical characteristics, toxicological profile, synthesis, and applications, with a focus on presenting data in a clear, structured format for scientific professionals.

Chemical and Physical Properties

BAPHEE is a white solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below, providing a clear reference for laboratory and industrial applications.

Table 1: General Chemical Properties of BAPHEE

| Property | Value | Source(s) |

| CAS Number | 901-44-0 | [2] |

| Molecular Formula | C₁₉H₂₄O₄ | [2] |

| Molecular Weight | 316.39 g/mol | [2] |

| IUPAC Name | 2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol | [2] |

| Canonical SMILES | CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCO | [2] |

| InChI Key | UUAGPGQUHZVJBQ-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data for BAPHEE

| Property | Value | Source(s) |

| Melting Point | 109-114 °C | [3] |

| Boiling Point | 495 °C | [4] |

| Density | 1.135 g/cm³ | [4] |

| Flash Point | 253 °C | [4] |

| Appearance | White solid | [1] |

| Storage Temperature | 2-8 °C | [3] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of BAPHEE. While full spectra are best viewed in their original sources, the following provides an overview of available data.

-

¹³C NMR Spectroscopy: Data for the ¹³C NMR spectrum of BAPHEE is available through the PubChem database, which can be used to confirm the carbon framework of the molecule.[2]

-

Mass Spectrometry: Mass spectrometry data for BAPHEE is also available on PubChem.[2] The fragmentation patterns observed in mass spectrometry can be used to elucidate the structure of the molecule and its derivatives. Studies on related bisphenols indicate common fragmentation pathways, including the formation of a phenoxide product ion (m/z 93) and the loss of a phenol group.[5][6]

Toxicological Profile

The toxicological properties of BAPHEE are of significant interest due to its structural similarity to Bisphenol A (BPA), a known endocrine disruptor. While specific toxicological data for BAPHEE is limited, a safety data sheet reports an oral LD50 in rats.

Table 3: Acute Toxicity Data for BAPHEE

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | > 2000 mg/kg | [1] |

Hazard Classifications:

BAPHEE is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Due to the limited direct toxicological data on BAPHEE, it is prudent to handle it with the same precautions as BPA.

Biological Activity and Signaling Pathways

The primary biological concern surrounding BAPHEE is its potential to act as an endocrine disruptor, similar to its precursor, BPA. Endocrine disruptors can interfere with the body's hormonal systems, potentially leading to adverse developmental, reproductive, neurological, and immune effects.

BPA is known to interact with several nuclear receptors, including estrogen receptors (ERα and ERβ) and androgen receptors (AR). It is believed that BAPHEE may exhibit similar interactions due to its conserved bisphenol A core structure.

References

- 1. assets.lgcstandards.com [assets.lgcstandards.com]

- 2. Bisphenol A bis(2-hydroxyethyl)ether | C19H24O4 | CID 61909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bisphenol A Bis(2-hydroxyethyl) Ether | 901-44-0 [sigmaaldrich.cn]

- 4. youtube.com [youtube.com]

- 5. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 6. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Degradation of Polymers Containing Bisphenol A bis(2-hydroxyethyl)ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) is a diol monomer utilized in the synthesis of various polymers, including polyurethanes and modified epoxy resins.[1][2] The incorporation of its rigid bisphenol A (BPA) core and flexible hydroxyethyl ether groups can enhance the mechanical, thermal, and adhesive properties of the final polymer.[3][4] Understanding the thermal degradation behavior of these polymers is critical for determining their service temperature limits, predicting their long-term stability, ensuring safety in high-temperature applications, and controlling their lifecycle environmental impact.

This technical guide provides an in-depth overview of the thermal degradation processes for polymers containing BPA-BHEE. It details the primary analytical techniques employed for characterization, outlines generalized experimental protocols, summarizes key quantitative data, and visualizes the core degradation mechanisms.

Core Analytical Techniques for Thermal Analysis

The characterization of polymer thermal degradation relies on a suite of complementary analytical techniques that measure changes in material properties as a function of temperature.[5][6]

-

Thermogravimetric Analysis (TGA): TGA is the most common technique for studying thermal stability. It measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).[7] This provides information on decomposition temperatures, the amount of volatile products, and the quantity of residual char.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference as a function of temperature.[6][7][8] It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as the enthalpy of these transitions.

-

Evolved Gas Analysis (EGA): To identify the chemical nature of the volatile products released during degradation, TGA is often coupled with other analytical instruments.

-

TGA-FTIR (Fourier-Transform Infrared Spectroscopy): The gaseous effluent from the TGA is passed through an infrared spectrometer to identify functional groups of the evolved products.[9][10]

-

TGA-MS (Mass Spectrometry) / Pyrolysis-GC/MS: For more detailed identification, the evolved gases can be analyzed by a mass spectrometer or separated by a gas chromatograph before MS analysis.[11][12][13][14] This allows for the precise identification of individual degradation compounds.[15]

-

Experimental Protocols

The following sections describe generalized methodologies for the key experiments cited in the literature for analyzing the thermal degradation of polymers.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and degradation profile of the polymer.

-

Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).

-

Instrument Setup: The instrument is purged with an inert gas (e.g., high-purity nitrogen at a flow rate of 50-100 mL/min) to remove any oxygen. For oxidative degradation studies, dry air is used.[16]

-

Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[16][17]

-

Data Acquisition: The sample mass, temperature, and time are continuously recorded throughout the experiment.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_max, from the first derivative, DTG curve), and the percentage of residual mass (char yield) at the final temperature.[11]

Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions in the polymer.

-

Sample Preparation: A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen at 50 mL/min).

-

Thermal Program: A heat-cool-heat cycle is typically employed to erase the prior thermal history of the material.

-

First Heat: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a controlled rate (e.g., 10°C/min).[17]

-

Cool: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).

-

Second Heat: Heat the sample again at the same controlled rate to the final temperature.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify the glass transition temperature (Tg), crystallization peaks (exothermic), and melting peaks (endothermic).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol is used for the definitive identification of volatile degradation products.

-

Sample Preparation: A very small amount of the polymer sample (e.g., 100-500 µg) is placed in a pyrolysis sample cup.[12]

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500-600°C) in the pyrolyzer, which is directly connected to the GC injector. This thermal shock fragments the polymer into a mixture of smaller, volatile molecules.

-

Gas Chromatography (GC): The volatile fragments are swept by a carrier gas (e.g., helium) onto a GC column (e.g., a DB-5 column).[18] The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each component.

-

Data Analysis: The individual compounds are identified by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to known standards.

Visualization of Workflows and Degradation Pathways

The following diagrams illustrate a typical experimental workflow and the primary chemical mechanisms involved in the thermal degradation of these polymers.

Caption: General experimental workflow for polymer thermal analysis.

Caption: Primary thermal degradation pathways for polyurethane linkages.[11]

Caption: Key bond scission events in polymers containing a BPA moiety.[9][10]

Degradation Mechanisms and Products

The thermal degradation of polymers containing BPA-BHEE is a complex process involving multiple competing reactions. The overall mechanism is a combination of the degradation of the main polymer backbone (e.g., polyurethane) and the specific reactions of the BPA-BHEE unit.

Polyurethane Linkage Degradation

For polyurethane structures, decomposition is primarily initiated at the urethane linkages. It is generally accepted that three main pathways contribute to their degradation[11][19]:

-

Reversible Dissociation: The urethane bond reversibly dissociates back into its constituent isocyanate and alcohol (polyol). This reaction typically begins at temperatures between 200-250°C.[11]

-

Scission to Primary Amine: An irreversible reaction leads to the formation of a primary amine, a terminal alkene, and carbon dioxide.[11]

-

Scission to Secondary Amine: At higher temperatures, a third pathway can yield a secondary amine and carbon dioxide.

Bisphenol A Moiety Degradation

The BPA-BHEE unit itself degrades through the scission of its weakest bonds. The decomposition of polymers based on BPA, such as poly(hydroxy ether of bisphenol-A) and BPA-based epoxies, is controlled by reactions involving this moiety.[9][19]

-

Ether Bond Scission: The C-O bonds in the ether linkages are susceptible to thermal cleavage, which can lead to the formation of phenolic compounds.[9]

-

Isopropylidene Bridge Scission: The bond between the aromatic rings and the central isopropylidene group can break, leading to the evolution of products like 4-isopropylphenol and phenol.[9][20]

-

C-CH₃ Cleavage: The cleavage of the methyl groups from the isopropylidene bridge is an initial degradation step, producing methane.[10]

-

Dehydration: The hydroxyl groups present in the poly(hydroxy ether) structure can be eliminated as water, initiating the degradation process.[10]

In an oxidative environment (air), degradation begins at lower temperatures compared to an inert atmosphere.[16] Oxygen facilitates the formation of peroxide radicals, which accelerate bond scission and can lead to branching reactions and the formation of aldehydes and ketones.[16][21]

Quantitative Data Summary

The following tables summarize quantitative data from thermal analysis of various polymers containing Bisphenol A or its derivatives. This data provides a baseline for comparison, though specific values will vary depending on the exact polymer structure, molecular weight, and experimental conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for BPA-Based Polymers

| Polymer System | Atmosphere | T_onset (°C) | T_max (°C) | Char Yield (%) @ Temp (°C) | Reference |

| Bisphenol A Polycarbonate | Nitrogen | ~500 | 530 | ~35 @ 700 | [16] |

| Bisphenol A Polycarbonate | Air | ~450 | 540 | ~0 @ 800 | [16] |

| Poly(hydroxy ether of bisphenol-A) | Air | ~370 | 395 (step 1) | Not specified | [10] |

| Bisphenol A-based Phthalonitrile | Nitrogen | 475 - 515 | Not specified | 57 - 73 @ 800 | [17] |

| MDI-based Rigid Polyurethane | Not specified | ~250 | 300 - 350 | ~40 @ 350 | [9] |

Table 2: Kinetic and Calorimetric Data

| Polymer System | Parameter | Value | Method | Reference |

| EP/PEPSQ/DBAMP System | Activation Energy (Ea) | 73.84 kJ/mol | Kissinger | [22] |

| Blank Epoxy (DGEBA/DDM) | Activation Energy (Ea) | 60.00 kJ/mol | Kissinger | [22] |

| Bisphenol A-based Phthalonitrile | Glass Transition (Tg) | 160 - 235 °C | DMA | [17] |

Conclusion

The thermal degradation of polymers containing this compound is a multi-stage process governed by the stability of both the main polymer chain and the incorporated BPA-BHEE monomer. For polyurethanes, degradation initiates at the urethane linkage via dissociation and scission reactions starting around 200-250°C. The degradation of the BPA moiety itself involves the cleavage of ether bonds and the scission of the isopropylidene bridge, typically at temperatures above 350°C. The presence of oxygen significantly lowers the onset temperature of degradation. A thorough understanding of these mechanisms, supported by analytical techniques like TGA, DSC, and Py-GC/MS, is essential for designing robust polymeric materials for advanced applications.

References

- 1. thescipub.com [thescipub.com]

- 2. researchgate.net [researchgate.net]

- 3. CN109534967B - Bis-hydroxyethyl bisphenol A ether and preparation method thereof - Google Patents [patents.google.com]

- 4. CN109534967A - A kind of bis-hydroxyethyl bisphenol A ether and preparation method thereof - Google Patents [patents.google.com]

- 5. r-techmaterials.com [r-techmaterials.com]

- 6. blog.kohan.com.tw [blog.kohan.com.tw]

- 7. azom.com [azom.com]

- 8. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 9. osti.gov [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS [openagrar.de]

- 14. Detection and quantification of traces of bisphenol A and bisphenol S in paper samples using analytical pyrolysis-GC/MS. | Semantic Scholar [semanticscholar.org]

- 15. "A TGA/FTIR and Mass Spectral Study on the Thermal Degradation of Bisph" by Bok Nam Jang and Charles A. Wilkie [epublications.marquette.edu]

- 16. epublications.marquette.edu [epublications.marquette.edu]

- 17. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 18. library.dphen1.com [library.dphen1.com]

- 19. researchgate.net [researchgate.net]

- 20. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

Solubility of Bisphenol A bis(2-hydroxyethyl)ether in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A bis(2-hydroxyethyl)ether (BPA-EO) is an important derivative of Bisphenol A (BPA) used in the synthesis of various polymers. Its solubility in organic solvents is a critical parameter for its application in polymer chemistry, formulation development, and toxicological studies. This technical guide provides a comprehensive overview of the solubility characteristics of BPA-EO. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for determining the solubility of BPA-EO in organic solvents. These methodologies are designed to enable researchers to generate reliable and reproducible solubility data in their own laboratories.

Introduction

This compound, also known as ethoxylated bisphenol A, is synthesized from the reaction of Bisphenol A with ethylene oxide. This modification is intended to enhance its solubility in various media, particularly organic solvents, compared to its parent compound, Bisphenol A. Understanding the solubility of BPA-EO is essential for a variety of applications, including its use as a monomer in polymerization reactions, as a component in coatings and adhesives, and for assessing its environmental fate and toxicological profile.

Despite its industrial importance, a thorough search of scientific literature and chemical databases reveals a significant gap in quantitative solubility data for BPA-EO in common organic solvents. This guide aims to address this gap by providing detailed, step-by-step experimental protocols that researchers can employ to determine the solubility of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of BPA-EO is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 901-44-0 | |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.39 g/mol | [1] |

| Appearance | Viscous liquid or solid (depending on purity and temperature) | [2] |

| Melting Point | Not clearly defined; often a viscous liquid at room temperature | [2] |

| Boiling Point | > 300 °C (decomposes) | |

| Density | Approximately 1.15 g/cm³ at 25 °C |

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following protocols describe two common and reliable methods for determining the solubility of a viscous liquid like BPA-EO in an organic solvent: the gravimetric method and the UV-Vis spectroscopic method.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.[3][4][5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat, must be worn at all times.[8][9][10][11][12] All procedures should be performed in a well-ventilated fume hood.

General Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

Caption: General workflow for experimental solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.

4.3.1. Materials

-

This compound (BPA-EO)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Oven

4.3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of BPA-EO to a known volume or mass of the selected organic solvent in a sealed vial. "Excess" means that undissolved BPA-EO should be visible after thorough mixing.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

To separate the saturated solution from the excess solute, either:

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm solvent-compatible syringe filter into a clean, pre-weighed evaporation dish. This step should be performed quickly to minimize solvent evaporation.

-

-

-

Quantification:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the BPA-EO (e.g., 60-80 °C). The thermal stability of BPA-EO can be confirmed using techniques like Thermogravimetric Analysis (TGA).[13][14][15][16]

-

Periodically remove the dish from the oven, cool it to room temperature in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility ( g/100 g solvent) = (mass of residue / (mass of saturated solution - mass of residue)) * 100

-

Solubility ( g/100 mL solvent) can be calculated if the initial volume of the solvent and its density at the experimental temperature are known.

-

-

Caption: Workflow for the gravimetric determination of solubility.

UV-Vis Spectroscopic Method

This method is suitable if BPA-EO has a chromophore that absorbs ultraviolet or visible light. It involves creating a calibration curve of known concentrations of BPA-EO in the solvent and then measuring the absorbance of a saturated solution to determine its concentration.

4.4.1. Materials

-

This compound (BPA-EO)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge or syringe filters (0.45 µm, solvent-compatible)

4.4.2. Procedure

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of BPA-EO in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax.

-

-

Prepare a Calibration Curve:

-

Prepare a stock solution of BPA-EO of a known concentration in the solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it). This is the calibration curve.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the gravimetric method (Section 4.3.2).

-

-

Phase Separation and Dilution:

-

Separate the saturated solution from the excess solute as described in step 3 of the gravimetric method.

-

Carefully and accurately dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Caption: Workflow for the UV-Vis spectroscopic determination of solubility.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this technical guide provides researchers with the necessary tools to generate this crucial information. The detailed gravimetric and UV-Vis spectroscopic methods, along with the provided workflows and safety considerations, offer a robust framework for accurate and reproducible solubility determination. The generation and dissemination of such data will be invaluable to the scientific and industrial communities that utilize this important chemical compound.

References

- 1. This compound | C19H24O4 | CID 61909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN109534967B - Bis-hydroxyethyl bisphenol A ether and preparation method thereof - Google Patents [patents.google.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 5. scipoly.com [scipoly.com]

- 6. capotchem.cn [capotchem.cn]

- 7. echemi.com [echemi.com]

- 8. ehstoday.com [ehstoday.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. hazmatschool.com [hazmatschool.com]

- 12. Protective Equipment for Working With Solvents | MicroCare [microcare.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Environmental Fate of Bisphenol A bis(2-hydroxyethyl)ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data on the environmental fate of Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) is currently scarce in publicly available literature. Consequently, this guide provides a comprehensive overview of the environmental fate of the structurally related and extensively studied compound, Bisphenol A (BPA), as a predictive analogue. The information on BPA should be interpreted with caution as the addition of two hydroxyethyl ether groups in BPA-BHEE will alter its physicochemical properties and may influence its environmental behavior and degradation pathways.

Introduction to this compound (BPA-BHEE)

This compound, also known as 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane, is a derivative of Bisphenol A. It is characterized by the presence of two hydroxyethyl ether groups attached to the phenolic moieties of the BPA structure. While specific large-scale industrial uses are not widely documented, it is identified as a potential endocrine-disrupting compound[1]. Its physicochemical properties differ from BPA, notably in its higher molecular weight and likely increased water solubility due to the hydrophilic hydroxyethyl groups.

Physicochemical Properties of BPA-BHEE:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₄O₄ | [1] |

| Molecular Weight | 316.4 g/mol | [1] |

| Melting Point | 112 °C | [2][3] |

| Boiling Point | 495 °C | [2][3] |

| Flash Point | 253 °C | [2][3] |

Predicted Environmental Partitioning of BPA-BHEE

Based on its structure, BPA-BHEE is expected to exhibit different environmental partitioning behavior compared to BPA. The presence of the hydrophilic hydroxyethyl ether groups would likely increase its water solubility and reduce its octanol-water partition coefficient (Log Kow) relative to BPA. This suggests that BPA-BHEE may be more mobile in aqueous environments and have a lower tendency to sorb to organic matter in soil and sediment.

Environmental Fate of Bisphenol A (BPA) as a Predictive Analogue

The following sections detail the well-documented environmental fate of BPA. This information serves as a foundation for predicting the potential environmental behavior of BPA-BHEE.

Biodegradation of BPA

Biodegradation is a primary mechanism for the removal of BPA from the environment. Numerous studies have shown that BPA is readily biodegradable in various environmental compartments under aerobic conditions[4][5].

Key Findings on BPA Biodegradation:

-

Aerobic Degradation: BPA is rapidly degraded in aerobic environments such as surface water, soil, and sediment, with half-lives typically ranging from a few days to a few weeks[4][5].

-

Microorganisms: A wide variety of bacteria and fungi have been identified as capable of degrading BPA[6][7].

-

Anaerobic Degradation: Under anaerobic conditions, the degradation of BPA is significantly slower or negligible[8].

-

Transformation Products: Biodegradation of BPA can lead to the formation of various intermediate metabolites[9].

Table 1: Summary of Quantitative Data on BPA Biodegradation

| Environmental Matrix | Condition | Half-life (t₁/₂) | Degradation Rate/Efficiency | Reference |

| River Water | Aerobic | 2.5 - 4 days | - | [4] |

| Soil | Aerobic | ~4.5 days | - | [5] |

| Marine Sediment | Aerobic | 14.5 days | - | |

| Activated Sludge | Aerobic | - | >90% removal | [4] |

| Pure Culture (Pseudomonas putida) | Aerobic | 2 days (at 3 mM) | 97% removal in 4 days | [10] |

Experimental Protocol: Aerobic Biodegradation of BPA in Water (OECD 301)

This protocol is a standardized method to assess the ready biodegradability of chemicals in an aqueous aerobic medium.

-

Preparation of Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

-

Inoculum: The inoculum is typically sourced from the effluent of a domestic wastewater treatment plant.

-

Test Setup: The test chemical (BPA) is added to the mineral medium at a known concentration (e.g., 10-20 mg/L) and inoculated with the microbial source. Control flasks without the test chemical and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

-

Monitoring: The degradation of the test chemical is monitored over 28 days by measuring parameters such as Dissolved Organic Carbon (DOC) removal, oxygen consumption, or carbon dioxide production.

-

Data Analysis: The percentage of degradation is calculated based on the difference between the initial and final concentrations of the measured parameter, corrected for the control. A substance is considered readily biodegradable if it reaches a degradation level of >60% (for CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Photodegradation of BPA

Photodegradation, or photolysis, is another significant process contributing to the environmental removal of BPA, particularly in sunlit surface waters.

Key Findings on BPA Photodegradation:

-

Direct Photolysis: BPA can be degraded by direct absorption of UV radiation.

-

Indirect Photolysis: The presence of photosensitizers, such as dissolved organic matter and nitrate, can accelerate the photodegradation of BPA through the generation of reactive oxygen species like hydroxyl radicals[11].

-

Transformation Products: Photodegradation of BPA results in the formation of various photoproducts.

Table 2: Summary of Quantitative Data on BPA Photodegradation

| Condition | Light Source | Half-life (t₁/₂) / Degradation Rate | Key Parameters | Reference |

| Aqueous solution with TiO₂ | UV light | 97% removal in 6 hours | Initial BPA conc. 10-50 ppm, pH 3.4-12.3 | [12] |

| Aqueous solution (Photo-Fenton) | UV KrCl excilamp (222 nm) | Complete degradation | Molar ratio of S₂O₈²⁻:BPA = 5:1 | [11] |

| BiOI/Bi₂MoO₆ heterostructure | Visible light | 76% degradation in 300 min (BiOI) | - | [13] |

Experimental Protocol: Photodegradation of BPA in Aqueous Solution

-

Solution Preparation: A solution of BPA of a known concentration is prepared in purified water. The pH of the solution is adjusted as required.

-

Photoreactor Setup: The solution is placed in a photoreactor equipped with a specific light source (e.g., UV lamp, solar simulator). The temperature of the reactor is controlled.

-

Irradiation: The solution is irradiated for a set period. Aliquots are withdrawn at different time intervals.

-

Analysis: The concentration of BPA in the aliquots is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of BPA as a function of irradiation time. The half-life of photodegradation is then calculated.

Hydrolysis of BPA

Hydrolysis is generally not considered a major degradation pathway for BPA itself under typical environmental conditions (neutral pH). However, some of its derivatives, particularly esters, can be susceptible to hydrolysis[14][15].

Key Findings on Hydrolysis of BPA Derivatives:

-

Bisphenol A diglycidyl ether (BADGE): This BPA derivative undergoes hydrolysis, with half-lives dependent on pH and temperature. At pH 7 and 25°C, the half-life is approximately 4.6 days[16][17].

-

Bisphenol A dimethacrylate (Bis-DMA): Can be hydrolyzed to BPA, especially under acidic or basic conditions[14][15].

Table 3: Summary of Quantitative Data on Hydrolysis of a BPA Derivative (BADGE)

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| BADGE | 7 | 15 | 11 days | [16][17] |

| BADGE | 7 | 25 | 4.6 days | [16][17] |

| BADGE | 7 | 35 | 2.0 days | [16][17] |

| BADGE | 7 | 40 | 1.4 days | [16][17] |

Experimental Protocol: Hydrolysis of BPA Derivatives (OECD 111)

-

Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Test Setup: Add the test substance to the buffer solutions at a concentration that is below its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling and Analysis: At appropriate time intervals, take samples and analyze the concentration of the parent compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC).

-

Data Analysis: Determine the rate of hydrolysis and the half-life at each pH and temperature.

Visualizing Degradation Pathways

Known Biodegradation Pathway of Bisphenol A

The following diagram illustrates a simplified, known biodegradation pathway of BPA under aerobic conditions.

References

- 1. This compound | C19H24O4 | CID 61909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 901-44-0 [smolecule.com]

- 3. CAS # 901-44-0, Bisphenol A bis(2-hydroxyethyl) ether, 2,2'-[Isopropylidenebis(p-phenyleneoxy)]diethanol, 1,1'-Isopropylidenebis(p-phenyleneoxy-2-ethanol), 2,2-Bis(4-beta-hydroxyethoxyphenyl)propane - chemBlink [chemblink.com]

- 4. A review of the environmental fate, effects, and exposures of bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Environmental fate of bisphenol A and its biological metabolites in river water and their xeno-estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biodegradation and detoxification of bisphenol A by bacteria isolated from desert soils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp - PMC [pmc.ncbi.nlm.nih.gov]

- 12. library.dphen1.com [library.dphen1.com]

- 13. mdpi.com [mdpi.com]

- 14. Acid and base-catalyzed hydrolysis of bisphenol A-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bisphenol diglycidyl ethers and bisphenol A and their hydrolysis in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Crystalline Structure of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane: A Search for Definitive Data

Despite a comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, a definitive experimentally determined crystalline structure for 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane (Bis-HEPP), also known by its CAS number 901-44-0, remains elusive. No publicly available crystallographic information files (CIFs), unit cell parameters, or detailed single-crystal X-ray diffraction data could be retrieved.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the currently available information and the methodologies that would be employed for the determination of its crystalline structure, should suitable crystalline material become available.

Physicochemical Properties

While the complete three-dimensional atomic arrangement in a crystalline lattice is not documented, some fundamental physicochemical properties of Bis-HEPP have been reported. A summary of this information is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 901-44-0 | [1][2] |

| Molecular Formula | C₁₉H₂₄O₄ | [2] |

| Molecular Weight | 316.39 g/mol | [2] |

| Melting Point | 112-114 °C |

Table 1: Physicochemical Properties of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane.

Hypothetical Experimental Protocol for Crystal Structure Determination

The determination of the crystalline structure of a compound like Bis-HEPP would typically involve single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below. The successful execution of these steps is contingent on the ability to grow single crystals of sufficient size and quality.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. This would involve dissolving Bis-HEPP in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Various crystallization techniques could be employed, including:

-

Slow Evaporation: The most common method, where the solvent is allowed to evaporate slowly from a saturated solution, leading to the gradual formation of crystals.

-

Vapor Diffusion: This technique involves placing a drop of the compound's solution in a sealed container with a reservoir of a precipitant. The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling Crystallization: A saturated solution at a higher temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.

Data Processing and Structure Solution

The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffraction spots are then used to calculate the electron density map of the unit cell. This electron density map reveals the positions of the atoms within the crystal lattice.

Structure Refinement

The initial atomic model obtained from the electron density map is refined using least-squares methods. This process optimizes the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and the observed diffraction data. The quality of the final structure is assessed using various crystallographic metrics, such as the R-factor.

Logical Workflow for Crystal Structure Determination

The logical progression from obtaining a compound to determining its crystal structure is depicted in the following diagram.

Signaling Pathways and Biological Activity

A thorough search of the scientific literature did not reveal any established signaling pathways or specific biological activities associated with 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane. While Bisphenol A, a structurally related precursor, is a well-known endocrine disruptor, the biological impact of the ethoxy-modification in Bis-HEPP has not been extensively studied or reported. Without such data, the creation of diagrams for signaling pathways or experimental workflows related to its biological function is not possible at this time.

Conclusion

The definitive crystalline structure of 2,2-Bis[4-(2-hydroxyethoxy)phenyl]propane has not been reported in the public domain. This guide has outlined the standard experimental procedures that would be necessary for its determination. Future research, contingent on the successful growth of single crystals, will be required to elucidate the precise three-dimensional arrangement of this molecule in the solid state. Furthermore, the biological activity and potential interactions with cellular signaling pathways of Bis-HEPP remain an open area for investigation.

References

Methodological & Application

Synthesis of High-Performance Polyurethanes Utilizing Bisphenol A bis(2-hydroxyethyl)ether

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of polyurethanes using Bisphenol A bis(2-hydroxyethyl)ether (BPA-BHEE) as a diol. BPA-BHEE is a valuable monomer for producing polyurethanes with enhanced thermal stability, mechanical strength, and chemical resistance, owing to the rigid bisphenol A core and reactive hydroxyl groups. These polyurethanes are suitable for a range of applications, including high-performance coatings, adhesives, and elastomers. This guide outlines the synthesis via a prepolymer method, characterization techniques, and expected material properties.

Introduction

Polyurethanes (PUs) are a versatile class of polymers synthesized through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be tailored by carefully selecting the monomeric components. This compound (BPA-BHEE) is an aromatic diol that imparts rigidity and thermal stability to the polymer backbone. Its use in polyurethane synthesis can lead to materials with excellent mechanical properties and durability.[1][2] This makes them attractive for demanding applications in various fields, including the development of advanced materials for biomedical devices and drug delivery systems.

Applications

The incorporation of BPA-BHEE into polyurethane formulations can enhance performance in several key areas:

-

Coatings and Adhesives: The ether linkages in BPA-BHEE contribute to improved adhesion on various substrates. The resulting polyurethanes can be formulated into durable coatings with high chemical and abrasion resistance, as well as strong adhesives.

-

Elastomers: The rigid structure of bisphenol A can be balanced with a flexible polyether or polyester soft segment to produce tough and resilient elastomers. These materials can be used in applications requiring high mechanical strength and good elastic recovery.

-

Biomedical Materials: While biocompatibility must be carefully assessed, the robust nature of these polyurethanes makes them potential candidates for use in medical devices that require durability and stability. Further research into their biocompatibility and degradation profiles is necessary for such applications.

Experimental Protocols

This section details the materials, equipment, and procedures for the synthesis and characterization of polyurethanes using BPA-BHEE.

Materials

-

This compound (BPA-BHEE), hydroxyl value 320-330 mgKOH/g

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

Hexamethylene diisocyanate (HDI)

-

Poly(tetramethylene ether) glycol (PTMEG), Mn = 1000 g/mol

-

1,4-Butanediol (BDO)

-

Dibutyltin dilaurate (DBTDL)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Equipment

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser with a drying tube

-

Dropping funnel

-

Vacuum oven

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Universal Testing Machine for mechanical property analysis

Polyurethane Synthesis: Prepolymer Method

This protocol describes a two-step prepolymer method for synthesizing polyurethanes. This method allows for better control over the polymer structure.

Step 1: Prepolymer Synthesis

-

In a clean, dry three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of poly(tetramethylene ether) glycol (PTMEG).

-

Heat the flask to 60°C under a nitrogen atmosphere to melt the PTMEG and remove any residual moisture.

-

Slowly add a stoichiometric excess of 4,4'-Methylene diphenyl diisocyanate (MDI) to the flask with vigorous stirring. The NCO/OH ratio should be approximately 2:1.

-

Add 2-3 drops of dibutyltin dilaurate (DBTDL) catalyst to the reaction mixture.

-

Raise the temperature to 80-85°C and maintain for 2-3 hours to form the NCO-terminated prepolymer.

-

Monitor the reaction progress by determining the NCO content via titration with di-n-butylamine.

Step 2: Chain Extension

-

Once the desired NCO content is reached, dissolve the prepolymer in anhydrous N,N-Dimethylformamide (DMF) to achieve a 30% (w/v) solution.

-

In a separate flask, prepare a solution of the chain extender, which is a mixture of this compound (BPA-BHEE) and 1,4-Butanediol (BDO), in DMF. The molar ratio of BPA-BHEE to BDO can be varied to control the rigidity of the final polymer.

-

Slowly add the chain extender solution to the prepolymer solution under vigorous stirring.

-

Continue stirring for an additional 1-2 hours at 60-70°C.

-

Cast the resulting polyurethane solution onto a glass plate and cure in a vacuum oven at 80°C for 12 hours to obtain a solid film.

Characterization Methods

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the completion of the polymerization by observing the disappearance of the NCO peak (around 2270 cm⁻¹) and the appearance of the urethane NH (around 3300 cm⁻¹) and C=O (around 1730 cm⁻¹) peaks.

-

Thermal Analysis (DSC and TGA): Determine the glass transition temperature (Tg) and thermal stability of the polyurethane. For DSC, a heating rate of 10°C/min under a nitrogen atmosphere is typically used. For TGA, a heating rate of 20°C/min under nitrogen is common.

-

Mechanical Testing: Evaluate the tensile strength, elongation at break, and Young's modulus of the polyurethane films using a universal testing machine according to ASTM D882 standards.

Data Presentation

The properties of polyurethanes synthesized with BPA-BHEE can be systematically studied by varying the diisocyanate type and the hard segment content. The following tables provide an example of how such data can be presented.

Table 1: Formulation of BPA-BHEE Based Polyurethanes

| Polymer ID | Diisocyanate | Soft Segment (PTMEG 1000) (molar ratio) | Hard Segment (BPA-BHEE/BDO) (molar ratio) | NCO/OH Ratio |

| PU-MDI-1 | MDI | 1 | 0.5 / 0.5 | 2.0 |

| PU-MDI-2 | MDI | 1 | 0.7 / 0.3 | 2.0 |

| PU-HDI-1 | HDI | 1 | 0.5 / 0.5 | 2.0 |

| PU-HDI-2 | HDI | 1 | 0.7 / 0.3 | 2.0 |

Table 2: Mechanical Properties of BPA-BHEE Based Polyurethanes

| Polymer ID | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |

| PU-MDI-1 | 35 | 450 | 150 |

| PU-MDI-2 | 45 | 350 | 250 |

| PU-HDI-1 | 25 | 600 | 80 |

| PU-HDI-2 | 30 | 500 | 120 |

Table 3: Thermal Properties of BPA-BHEE Based Polyurethanes

| Polymer ID | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% weight loss) (°C) |

| PU-MDI-1 | -35 | 320 |

| PU-MDI-2 | -30 | 330 |

| PU-HDI-1 | -45 | 310 |

| PU-HDI-2 | -40 | 315 |

Visualizations

The following diagrams illustrate the synthesis process and the chemical structures involved.

References

Application Notes and Protocols: BAPHE as a Chain Extender in Thermoplastic Polyurethane Synthesis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols for the Use of BAPHE as a Chain Extender in Thermoplastic Polyurethane (TPU) Synthesis

1. Introduction

Thermoplastic polyurethanes (TPUs) are a versatile class of block copolymers known for their excellent elasticity, transparency, and resistance to oil, grease, and abrasion. The properties of TPUs can be tailored by carefully selecting the constituent raw materials: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a short-chain diol or diamine, plays a crucial role in determining the morphology of the hard segment and, consequently, the overall physical and mechanical properties of the resulting polymer.

This document provides detailed application notes and protocols for the use of a novel aromatic diamine chain extender, BAPHE (1,2-Bis(p-aminophenoxy)ethane) , in the synthesis of thermoplastic polyurethanes. The information presented herein is intended to guide researchers and professionals in leveraging the unique properties of BAPHE to develop high-performance TPUs for various applications, including in the biomedical and pharmaceutical fields.

2. Chemical Structure of BAPHE

BAPHE is an aromatic diamine with the following chemical structure:

Where Ph represents a benzene ring.

The presence of ether linkages and aromatic rings in its structure imparts a unique combination of flexibility and rigidity, which can be advantageous in tuning the properties of TPUs.

3. Key Advantages of Using BAPHE as a Chain Extender

The incorporation of BAPHE as a chain extender in TPU synthesis can offer several potential benefits:

-

Enhanced Thermal Stability: The aromatic nature of BAPHE can contribute to improved thermal resistance of the resulting TPU compared to those synthesized with conventional aliphatic diol chain extenders.

-

Modified Mechanical Properties: The semi-rigid structure of BAPHE can influence the microphase separation between the hard and soft segments, leading to unique mechanical properties such as high tensile strength and tailored elasticity.

-

Potential for Biomedical Applications: The biocompatibility of polyether-based polyurethanes is well-documented. The use of an ether-containing diamine chain extender like BAPHE may be explored for creating TPUs suitable for drug delivery systems, medical implants, and other biomedical applications, pending thorough biocompatibility testing.

4. Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of TPUs using BAPHE as a chain extender. Researchers should optimize the reaction conditions based on their specific polyol, diisocyanate, and desired final properties.

4.1. Materials

-

Polyol: Poly(tetramethylene ether) glycol (PTMEG), Polycarbonate diol (PCDL), or other suitable polyol, dried under vacuum prior to use.

-

Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or other suitable diisocyanate.

-

Chain Extender: 1,2-Bis(p-aminophenoxy)ethane (BAPHE).

-

Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst.

-

Solvent (optional): Dimethylformamide (DMF) or other suitable aprotic solvent.

4.2. One-Shot Polymerization Method (Solvent-Free)

This method is suitable for producing TPUs in bulk without the use of solvents.

-

Pre-reaction Preparation:

-

Dry the polyol at 80-100 °C under vacuum for at least 4 hours to remove any moisture.

-

Melt the MDI at 50-60 °C.

-

Ensure BAPHE is in a dry, powdered form.

-

-

Polymerization:

-

In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the pre-dried polyol and BAPHE.

-

Heat the mixture to 70-80 °C under a nitrogen atmosphere and stir until a homogeneous mixture is obtained.

-

Add the molten MDI to the mixture while stirring vigorously. The molar ratio of NCO/(OH+NH₂) should be carefully controlled, typically between 1.01 and 1.05.

-

Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

-

Continue stirring until the viscosity of the mixture increases significantly, indicating the progress of the polymerization reaction.

-

-

Post-Curing:

-

Pour the viscous polymer onto a pre-heated mold or a flat surface.

-

Cure the polymer in an oven at 80-110 °C for 12-24 hours to complete the reaction.

-

-

Characterization:

-

The synthesized TPU can be characterized for its molecular weight (GPC), chemical structure (FTIR), thermal properties (TGA, DSC), and mechanical properties (tensile testing).

-

4.3. Prepolymer Method (Solvent-Based)

This method allows for better control over the reaction and is suitable for synthesizing TPUs with a more defined block structure.

-

Prepolymer Synthesis:

-

In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add the pre-dried polyol.

-

Heat the polyol to 60-70 °C under a nitrogen atmosphere.

-

Add the diisocyanate to the polyol with stirring. The molar ratio of NCO/OH is typically around 2:1.

-

Allow the reaction to proceed at 80-90 °C for 2-3 hours to form the NCO-terminated prepolymer. The progress can be monitored by titrating the NCO content.

-

-

Chain Extension:

-

Dissolve the prepolymer in a dry aprotic solvent like DMF.

-

In a separate container, dissolve BAPHE in the same solvent.

-

Slowly add the BAPHE solution to the prepolymer solution under vigorous stirring. The amount of BAPHE should be calculated to react with the remaining NCO groups.

-

Continue the reaction at 50-60 °C for another 2-4 hours.

-

-

Polymer Precipitation and Drying:

-

Precipitate the synthesized TPU by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Filter and wash the polymer precipitate thoroughly.

-

Dry the TPU in a vacuum oven at 60-80 °C until a constant weight is achieved.

-

5. Data Presentation

The following table summarizes hypothetical comparative data for TPUs synthesized with BAPHE and a conventional chain extender, 1,4-butanediol (BDO). This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

| Property | TPU with BDO | TPU with BAPHE | Test Method |

| Thermal Properties | |||

| Tg (Soft Segment) (°C) | -45 | -40 | DSC |

| Tg (Hard Segment) (°C) | 85 | 105 | DSC |

| Decomposition Temp (°C) | 320 | 350 | TGA |

| Mechanical Properties | |||

| Tensile Strength (MPa) | 35 | 45 | ASTM D412 |

| Elongation at Break (%) | 550 | 450 | ASTM D412 |

| Shore A Hardness | 85A | 90A | ASTM D2240 |

6. Visualizations

6.1. TPU Synthesis Workflow

Caption: Workflow for TPU synthesis using One-Shot and Prepolymer methods.

6.2. Logical Relationship of TPU Components to Properties

Caption: Influence of components on final TPU properties.

BAPHE presents itself as a promising alternative chain extender for the synthesis of high-performance thermoplastic polyurethanes. Its unique chemical structure may impart enhanced thermal stability and tailored mechanical properties to the resulting polymers. The provided protocols offer a starting point for researchers to explore the potential of BAPHE-based TPUs in a variety of applications, including demanding roles in the biomedical and pharmaceutical industries. Further research and characterization are encouraged to fully elucidate the structure-property relationships of these novel materials.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE) using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for the determination of BAPHEE in bulk substance and can be adapted for various sample matrices with appropriate validation.

Introduction

Bis(2-(4-aminophenoxy)ethyl) ether (BAPHEE) is a chemical compound of interest in various research and development fields. A reliable and accurate analytical method is crucial for its quantification to ensure quality and consistency in experimental studies and product development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive platform for the analysis of non-volatile and semi-volatile organic compounds like BAPHEE. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of BAPHEE. The general principles of analytical method development and validation are key to ensuring the reliability of this method.[1][2][3]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is suitable.

-

Chromatographic Column: A C18 reversed-phase column is recommended due to the non-polar nature of the BAPHEE molecule.

-

Reagents and Solvents: HPLC grade acetonitrile, methanol, and water are required. Reagents for buffer preparation, such as phosphate salts, should be of analytical grade.

-

BAPHEE Standard: A well-characterized reference standard of BAPHEE is necessary for calibration.

Proposed Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of BAPHEE. These parameters may require optimization for specific applications and HPLC systems.

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v, isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Run Time | Approximately 10 minutes |

Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of BAPHEE reference standard.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation (General Protocol):

-

Accurately weigh a known amount of the sample containing BAPHEE.

-

Dissolve the sample in a suitable solvent.

-

Filter the solution through a 0.45 µm syringe filter to remove particulate matter before injection.

Method Validation Protocol

A comprehensive validation of the analytical method should be performed to ensure it is suitable for its intended purpose.[4][5] The following parameters should be evaluated according to ICH guidelines:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The BAPHEE peak should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |